Methyl 5-Bromopicolinate-D3
Description
Methyl 5-Bromopicolinate-D3 is a deuterated derivative of methyl 5-bromopicolinate, where three hydrogen atoms in the methyl group are replaced with deuterium (D). This isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and as an internal standard in mass spectrometry due to its isotopic stability and distinct spectral signature. The compound features a bromine substituent at the 5-position of the picolinic acid backbone, contributing to its electron-deficient aromatic system, which influences reactivity and binding properties in synthetic or biological applications. While direct structural data for this compound are absent in the provided evidence, analogous deuterated methyl esters (e.g., Bromacil D3 in ) highlight the role of deuterium in reducing metabolic lability and improving analytical precision .
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
methyl 5-bromo-3,4,6-trideuteriopyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3/i2D,3D,4D |
InChI Key |
JEURNBCYNWNADN-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])C(=O)OC)[2H] |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Bromopicolinate-D3 can be synthesized through a multi-step process. One common method involves the bromination of picolinic acid followed by esterification. The reaction typically involves the use of bromine and a suitable solvent under controlled temperature conditions . The deuterium labeling is achieved by using deuterated reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromopicolinate-D3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted picolinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 5-Bromopicolinate-D3 is widely used in scientific research, including:
Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: As a reference standard in pharmacokinetic studies and drug development.
Industry: In the synthesis of advanced materials and as a precursor in the production of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-Bromopicolinate-D3 involves its interaction with specific molecular targets. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound can inhibit certain enzymes or transporters, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between Methyl 5-Bromopicolinate-D3 and related compounds based on functional groups, isotopic labeling, and applications:
Key Observations:
Deuterated vs. Non-Deuterated Analogs: Deuterated methyl esters (e.g., Bromacil D3) exhibit enhanced stability in metabolic pathways compared to non-deuterated counterparts. This property is critical for avoiding isotopic interference in analytical workflows . this compound’s deuterium labeling likely reduces its metabolic degradation rate, akin to Bromacil D3, making it valuable for long-term tracer studies.
Functional Group Influence: The bromine atom in this compound increases its electrophilicity, distinguishing it from non-halogenated esters like methyl shikimate or methyl palmitate. This enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) lack halogen substituents but share ester functionalization, enabling comparative studies on lipophilicity and biological activity .
Analytical Utility: this compound’s deuterium incorporation allows clear differentiation via techniques like LC-MS or NMR, similar to Bromacil D3’s use in pesticide residue analysis . Non-deuterated esters (e.g., methyl shikimate) are identifiable via HPLC and FTIR but lack isotopic resolution .
Hazard Profiles: Bromacil D3’s flammability (H225) and toxicity (H302+H312+H332) highlight risks associated with deuterated solvents (e.g., acetonitrile) rather than the ester itself. This compound may share similar solvent-related hazards . Natural methyl esters (e.g., sandaracopimaric acid methyl ester) typically exhibit lower toxicity, emphasizing the safety advantage of non-synthetic analogs .
Research Findings and Data
Spectral and Chromatographic Comparisons:
- Methyl Shikimate : Identified via HPLC (Retention Time: Peak A) and characterized by distinct $ ^1H $ NMR signals (e.g., methyl ester protons at δ 3.6–3.8 ppm) .
- Resin Methyl Esters: Gas chromatography (GC) of Austrocedrus chilensis resin esters (e.g., sandaracopimaric acid methyl ester) shows retention times correlating with diterpenoid complexity, useful for natural product profiling .
- Deuterated Analogs: Bromacil D3’s deuterated methyl group shifts its mass spectrometry signature (e.g., m/z +3 compared to non-deuterated form), a feature extrapolated to this compound .
Stability and Reactivity:
- Deuterated methyl groups resist enzymatic cleavage more effectively than non-deuterated analogs, as shown in studies of Bromacil D3 .
- The bromine atom in this compound may increase susceptibility to nucleophilic aromatic substitution compared to non-brominated esters.
Biological Activity
Methyl 5-bromopicolinate-D3 is a derivative of methyl 5-bromopicolinate, a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its brominated pyridine structure, which contributes to its reactivity and biological activity. The presence of the bromine atom enhances its potential for ligand-based interactions, making it a candidate for various biological applications.
Recent studies have indicated that this compound exhibits significant anticancer activity through several mechanisms:
- Alkylating Activity : The compound is believed to participate in ligand-based alkylating reactions, which can lead to DNA damage in cancer cells. This mechanism is crucial for its antiproliferative effects against various tumor cell lines.
- Cell Cycle Arrest : Research suggests that this compound may induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound has shown potential as an antioxidant, decreasing ROS production and mitigating oxidative stress in cancer cells.
In Vitro and In Vivo Studies
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- In Vitro Cytotoxicity : Studies have reported IC50 values ranging from 5 to 10 µM against colorectal cancer cell lines such as HCT-116 and HT-29. These values indicate a potent cytotoxic effect compared to standard chemotherapeutics.
- In Vivo Efficacy : In mouse models bearing xenografts of human cancers, this compound demonstrated significant tumor growth inhibition. For example, in studies involving pancreatic cancer models, the compound showed a reduction in tumor volume without notable toxicity at therapeutic doses.
Case Studies
-
Pancreatic Cancer Model :
- In a study involving Panc-1 xenografts, this compound was administered at a dose of 10 mg/kg/day. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
-
Colorectal Cancer Model :
- Another study focused on HCT-116 cells revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis. The selectivity index (SI) was calculated to assess the therapeutic potential relative to normal cell lines.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study Type | Cell Line | IC50 (µM) | In Vivo Dose (mg/kg) | Tumor Reduction (%) |
|---|---|---|---|---|
| In Vitro | HCT-116 | 5 | - | - |
| In Vitro | Panc-1 | 8 | - | - |
| In Vivo | Panc-1 Xenograft | - | 10 | Significant |
| In Vivo | HCT-116 Xenograft | - | 10 | Significant |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 5-Bromopicolinate-D3, and how do deuteration methods influence isotopic purity?
- Methodological Answer : The synthesis typically involves halogenation of picolinic acid derivatives followed by esterification. Deuterated analogs require precise deuteration protocols, such as acid-catalyzed H/D exchange or deuterated methanol (CD3OD) for esterification. Isotopic purity (>98%) can be verified via <sup>1</sup>H/<sup>2</sup>H NMR or LC-MS, ensuring minimal protium contamination. Deviations from standard procedures (e.g., reaction time, temperature) must be justified to maintain reproducibility .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do they differ from non-deuterated analogs?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H NMR : Reduced signal intensity for deuterated methyl groups (CD3) compared to CH3.
- LC-HRMS : Mass shifts (e.g., +3 Da for CD3) confirm deuteration.
- IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm<sup>-1</sup>) distinguish deuterated compounds.
Cross-validation with non-deuterated analogs is critical to confirm structural integrity and isotopic labeling .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Use a factorial design to test stability across temperature (-20°C, 4°C, 25°C), humidity (0%, 50%, 90%), and light exposure. Quantify degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Compare results to non-deuterated controls to assess isotopic effects on stability. Ethical considerations include proper disposal of degraded samples .
Advanced Research Questions
Q. What isotopic effects does this compound exhibit in cross-coupling reactions, and how do these impact kinetic studies?
- Methodological Answer : Deuteration can alter reaction kinetics (e.g., KIE = kH/kD >1 in Pd-catalyzed couplings). Use time-resolved <sup>19</sup>F NMR or stopped-flow techniques to measure rate constants. Compare with non-deuterated analogs to isolate isotopic effects. Meta-analyses of conflicting data (e.g., contradictory KIE values) should evaluate solvent polarity, catalyst loading, and temperature .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Apply mixed-methods frameworks:
- Quantitative : Dose-response curves (IC50) under standardized conditions.
- Qualitative : Molecular docking simulations to assess binding interactions with deuterated vs. non-deuterated ligands.
Use PICOT (Population: enzyme isoforms; Intervention: assay conditions; Comparison: control compounds; Outcome: IC50 shifts) to structure hypotheses .
Q. What strategies mitigate deuterium loss in this compound during prolonged in vivo metabolic studies?
- Methodological Answer : Deuterium scavenging by metabolic enzymes (e.g., CYP450) can reduce isotopic purity. Strategies include:
- Isotopic Dilution : Co-administer deuterated solvents (D2O) to minimize H/D exchange.
- Stable Isotope Tracing : LC-MS/MS with MRM transitions specific to deuterated metabolites.
Ethical protocols require verifying deuterium retention in biological matrices (plasma, liver homogenates) to ensure data validity .
Data Presentation and Reproducibility
Q. How should deviations from standard synthesis protocols for this compound be documented to ensure reproducibility?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify deviations. For example, if microwave-assisted synthesis reduces reaction time, report:
- Power settings (W), temperature profiles, and solvent dielectric constants.
- Comparative yields and purity vs. conventional methods.
Raw data (e.g., NMR spectra, chromatograms) must be archived in supplementary materials .
Q. What statistical methods are appropriate for analyzing dose-response relationships in studies using this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are standard for IC50/EC50 calculations. For deuterium-related outliers:
- Apply Grubbs’ test to identify significant deviations.
- Use mixed-effects models to account for batch-to-batch isotopic variability.
Transparent reporting of confidence intervals and p-values is mandatory .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in high-throughput screening?
- Methodological Answer : Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
